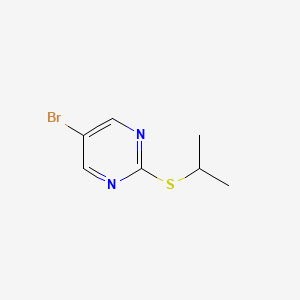

5-Bromo-2-(isopropylthio)pyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Science

The pyrimidine nucleus is a versatile scaffold that appears in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. nih.gov Beyond their role in nucleic acids and vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin, pyrimidine derivatives have been successfully developed as chemotherapeutic agents. nih.govresearchgate.net The structural diversity achievable through substitution on the pyrimidine ring allows for the fine-tuning of pharmacological properties, leading to compounds with antimicrobial, anticancer, antiviral, anti-inflammatory, and cardiovascular activities. nih.govorientjchem.orgnih.gov The ability to readily modify the pyrimidine core makes it an attractive target for the synthesis of compound libraries aimed at identifying new lead molecules in drug discovery programs. nih.govnih.gov

Overview of Halogenated and Thioether-Substituted Pyrimidine Scaffolds in Organic Synthesis

The introduction of halogen atoms and thioether groups onto the pyrimidine ring significantly enhances its utility as a synthetic intermediate. Halogenated pyrimidines, for instance, are key precursors for a variety of functionalized derivatives through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.gov The presence of a halogen, such as bromine, provides a reactive handle for introducing new chemical moieties with regioselective control. nih.gov

Similarly, thioether-substituted pyrimidines are valuable building blocks in organic synthesis. nih.gov The thioether group can act as a directing group or be further modified, for example, through oxidation to sulfoxides or sulfones, to modulate the electronic properties of the pyrimidine ring and facilitate subsequent reactions. nih.gov The combination of a halogen and a thioether group on the same pyrimidine scaffold, as seen in 5-Bromo-2-(isopropylthio)pyrimidine, creates a highly versatile platform for the synthesis of complex, densely functionalized pyrimidine derivatives. nih.govresearchgate.net

Research Focus on this compound within Advanced Pyrimidine Chemistry

This compound has emerged as a compound of interest for researchers in advanced pyrimidine chemistry. Its structure, featuring both a reactive bromine atom at the 5-position and an isopropylthio group at the 2-position, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. chemscene.com This particular substitution pattern allows for selective chemical transformations at different positions on the pyrimidine ring, enabling the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science. Research efforts are often directed at exploring the reactivity of this compound and utilizing it as a key building block for the development of new bioactive agents and functional materials.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthetic chemistry.

| Property | Value |

| CAS Number | 433684-22-1 |

| Molecular Formula | C₇H₉BrN₂S |

| Molecular Weight | 233.13 g/mol |

| IUPAC Name | 5-bromo-2-(propan-2-ylsulfanyl)pyrimidine |

| SMILES | CC(C)SC1=NC=C(C=N1)Br |

| InChI Key | PCQRYZDHZZKNBI-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. chemscene.comsigmaaldrich.com

Synthesis of this compound

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes. One common approach involves the reaction of a 5-bromo-2-halopyrimidine with an appropriate nucleophile. For instance, the synthesis of the related compound, 5-bromo-2-(methylthio)pyrimidine (B88330), has been reported via the reaction of 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan in DMF. chemicalbook.com A similar strategy could be employed for the synthesis of this compound, using isopropyl mercaptan as the nucleophile.

Another general method for the preparation of 5-bromo-2-substituted pyrimidines involves a one-step reaction between 2-bromomalonaldehyde (B19672) and an amidine compound under acidic conditions. google.com This method is noted for its simplicity and potential for large-scale production. google.com The synthesis of the precursor, 5-bromo-2-chloropyrimidine, is also a critical step, with methods being developed to improve efficiency and reduce environmental impact. google.com

Applications in Research

This compound primarily serves as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature, with two distinct reactive sites, allows for sequential and regioselective modifications. This makes it a valuable tool for creating libraries of novel compounds for screening in drug discovery and materials science. nih.gov The pyrimidine core is a known pharmacophore, and derivatives of this compound could be investigated for a wide range of biological activities. nih.govorientjchem.org

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propan-2-ylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2S/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQRYZDHZZKNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680704 | |

| Record name | 5-Bromo-2-[(propan-2-yl)sulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433684-22-1 | |

| Record name | 5-Bromo-2-[(propan-2-yl)sulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Isopropylthio Pyrimidine

Reactivity at the Bromo Position (C-5)

The bromine atom attached to the fifth carbon of the pyrimidine (B1678525) ring is a key functional group that readily participates in a variety of chemical transformations. This reactivity is central to its utility as a synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine at the C-5 position of 5-Bromo-2-(isopropylthio)pyrimidine makes it an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction, which couples organoboron compounds with organic halides, is a widely used method for creating new carbon-carbon bonds. In the context of pyrimidine chemistry, 5-bromopyrimidines can be successfully coupled with various boronic acids. For instance, 5-bromopyrimidine (B23866) has been shown to undergo Suzuki cross-coupling with heteroaryl halides in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂. worktribe.com This methodology is applicable to this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position. The reaction of 5-bromo-2-iodopyrimidine (B48921) with arylboronic acids further demonstrates the feasibility of selective palladium-catalyzed cross-coupling at the halogenated positions of the pyrimidine ring. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high yields and broad substrate scope. organic-chemistry.org The C-5 bromine of this compound can be effectively coupled with organozinc reagents, providing another avenue for C-C bond formation. organic-chemistry.orgorgsyn.org Research on 5-fluoroalkylated pyrimidine nucleosides has demonstrated the successful application of Pd-catalyzed Negishi cross-coupling of 5-iodopyrimidine (B189635) derivatives with unactivated Csp³ fluoroalkylzinc bromides, suggesting a similar reactivity for the bromo-analogue. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. libretexts.org This reaction offers a method to introduce alkenyl groups at the C-5 position of the pyrimidine ring. The general mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 5-Aryl-2-(isopropylthio)pyrimidine |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | 5-Alkyl/Aryl-2-(isopropylthio)pyrimidine |

| Heck Reaction | Alkene | Pd catalyst, Base | 5-Alkenyl-2-(isopropylthio)pyrimidine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the electron-rich nature of the pyrimidine ring generally makes it less susceptible to nucleophilic attack, the presence of the electron-withdrawing bromine atom at the C-5 position can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions under certain conditions. However, the primary site for SNAr on the pyrimidine ring is typically the C-2 or C-4 position, especially when a good leaving group is present. For instance, the chlorine atom in 5-bromo-2-chloropyrimidine (B32469) is readily displaced by nucleophiles like sodium methyl mercaptide. The reactivity of the C-5 bromo group in SNAr reactions is generally lower compared to halogens at the C-2 or C-4 positions.

Transformations Involving Halogen-Metal Exchange for Further Derivatization

Halogen-metal exchange is a powerful technique for converting an aryl halide into an organometallic reagent, which can then be reacted with various electrophiles. Treating this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the formation of a 5-lithiated pyrimidine intermediate. tcnj.eduresearchgate.netharvard.edu This highly reactive species can then be quenched with a range of electrophiles to introduce diverse functional groups at the C-5 position. tcnj.edu This method has been successfully applied to other bromoaryl compounds, demonstrating its utility in generating functionalized intermediates. organic-chemistry.orgrsc.org

Reactivity of the Isopropylthio Moiety (C-2)

The isopropylthio group at the C-2 position of the pyrimidine ring provides another handle for chemical modification, offering opportunities for oxidation, cleavage, and exchange reactions.

Oxidation Reactions of Pyrimidine Thioethers to Sulfoxides and Sulfones

The sulfur atom in the isopropylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the pyrimidine ring, making the C-2 position more susceptible to nucleophilic attack. Common oxidizing agents for this purpose include meta-chloroperbenzoic acid (m-CPBA). nih.govrsc.org The oxidation can often be controlled to selectively yield either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant. organic-chemistry.org The resulting 2-(isopropylsulfonyl)pyrimidine derivatives are highly reactive towards nucleophiles. nih.gov

Table 2: Oxidation of the Isopropylthio Moiety

| Oxidizing Agent | Product |

| m-Chloroperbenzoic acid (1 eq.) | 5-Bromo-2-(isopropylsulfinyl)pyrimidine (Sulfoxide) |

| m-Chloroperbenzoic acid (2 eq.) | 5-Bromo-2-(isopropylsulfonyl)pyrimidine (Sulfone) |

| Hydrogen Peroxide | 5-Bromo-2-(isopropylsulfinyl)pyrimidine or 5-Bromo-2-(isopropylsulfonyl)pyrimidine |

Cleavage and Exchange Reactions of Thioether Linkages

The C-S bond of the thioether at the C-2 position can be cleaved under specific conditions. For instance, treatment with certain reagents can lead to the removal of the isopropylthio group, which can then be replaced by other functional groups. While direct cleavage of the isopropylthio group might be challenging, its oxidation to the corresponding sulfone dramatically increases its leaving group ability, facilitating displacement by nucleophiles. rsc.org This strategy allows for the introduction of a variety of substituents at the C-2 position, including amines and alkoxides.

Derivatization and Scaffold Modification based on this compound as a Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis due to its distinct functional groups, which allow for selective chemical transformations. The pyrimidine core is an electron-deficient aromatic system, and it is substituted with a bromine atom at the C5 position and an isopropylthio group at the C2 position. The bromine atom is a key functional handle, primarily enabling palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, Heck, and Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The isopropylthio group can also be manipulated, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can then act as a leaving group in nucleophilic aromatic substitution reactions. This dual reactivity allows for a stepwise and controlled derivatization of the pyrimidine scaffold.

The construction of fused pyrimidine systems is a significant area of heterocyclic chemistry, as these bicyclic structures are core components of many biologically active molecules. nih.gov Cyclocondensation reactions are a powerful method for creating these fused rings, typically involving the reaction of a substituted pyrimidine bearing two reactive sites with a bifunctional reagent.

In the context of this compound, its derivatization is a prerequisite for it to participate in cyclocondensation. For example, a functional group could be introduced at the C4 or C6 position of the pyrimidine ring, adjacent to the C5-bromo substituent. A common strategy involves introducing an amino group at a position adjacent to another functional group that can react with a second reagent to close a ring. While specific examples utilizing this compound as the starting material for cyclocondensation to form fused systems are not prominently featured in peer-reviewed literature, the general strategy is well-established for related pyrimidine derivatives. mdpi.com

The general approach would involve first modifying the initial scaffold. For instance, a nucleophilic aromatic substitution or a cross-coupling reaction could introduce a group at the C4 or C6 position. If an amino group were introduced at C4 and the C5-bromo was converted to a cyano or carboxyl group, this would set the stage for a cyclocondensation reaction with a suitable reagent to form a pyridopyrimidine ring system. sigmaaldrich.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all starting materials. nih.govnih.gov This strategy is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The direct use of this compound as a reactant in known multi-component reactions is not widely documented. Typically, MCRs that build heterocyclic systems, such as the Biginelli or Hantzsch reactions, require specific types of starting materials (e.g., aldehydes, β-ketoesters, ureas). rsc.org

For this compound to be incorporated via an MCR, it would likely first need to be converted into a derivative that possesses the necessary functional group for a specific MCR. For example, the bromine atom could be transformed into an aldehyde group via a metal-halogen exchange followed by reaction with a formylating agent. This resulting pyrimidine-5-carbaldehyde (B119791) could then potentially participate as the aldehyde component in a Biginelli-type reaction with a β-dicarbonyl compound and urea (B33335) (or thiourea) to construct a dihydropyrimidinone ring fused or appended to the initial pyrimidine structure. While this demonstrates a plausible synthetic route, specific applications of this compound in MCRs are a subject for future research exploration.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 5-Bromo-2-(isopropylthio)pyrimidine reveals distinct signals corresponding to the different types of protons present in the molecule. The isopropyl group gives rise to a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons. The chemical shifts of the pyrimidine (B1678525) ring protons are influenced by the electron-withdrawing bromine atom and the sulfur-linked isopropyl group.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrimidine-H | ~8.7 | s | N/A |

| Isopropyl-CH | ~3.8 | sept | ~6.8 |

| Isopropyl-CH₃ | ~1.4 | d | ~6.8 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbon atoms of the pyrimidine ring appear at characteristic chemical shifts, with the carbon bearing the bromine atom showing a downfield shift due to the halogen's electronegativity. The carbons of the isopropyl group are observed in the aliphatic region of the spectrum. docbrown.info

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C2 (C-S) | ~170 |

| C4/C6 | ~158 |

| C5 (C-Br) | ~110 |

| Isopropyl-CH | ~35 |

| Isopropyl-CH₃ | ~23 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) experiments would show correlation peaks between the isopropyl methine proton and the methyl protons, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. This would definitively link the proton signals of the isopropyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (typically 2-3 bonds). It would show correlations between the isopropyl methine proton and the C2 carbon of the pyrimidine ring, as well as between the pyrimidine protons and adjacent ring carbons, thus confirming the attachment of the isopropylthio group to the pyrimidine core.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the pyrimidine ring. The chemical shifts of the two nitrogen atoms would be distinct, influenced by their position relative to the bromine and isopropylthio substituents. rsc.org Coordination of the pyrimidine ring to a metal, for instance, would induce a significant upfield shift in the resonance of the directly bound nitrogen atom. rsc.org Studies on similar pyrimidine derivatives have shown that substituent effects can be effectively monitored using ¹⁵N NMR. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. The experimentally determined mass would be compared to the calculated mass for the chemical formula C₇H₉BrN₂S, confirming the presence and number of each element in the molecule. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would be readily observable in the mass spectrum, presenting as two peaks separated by two mass units.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns under electron ionization (EI). The fragmentation of substituted pyrimidines typically initiates at the substituent groups, followed by the cleavage of the pyrimidine ring itself. researchgate.netsapub.org

In the case of this compound, the molecular ion peak (M⁺) would be expected to correspond to its molecular weight. Due to the presence of bromine, characteristic isotopic peaks (M⁺ and M+2) of nearly equal intensity would be observed. The fragmentation process is anticipated to proceed through several key pathways. A primary fragmentation step would likely involve the loss of the isopropyl group (C₃H₇), resulting in a significant fragment ion. Subsequent or alternative fragmentation could involve the cleavage of the C-S bond or the loss of the bromine atom. The fragmentation of the pyrimidine ring itself would lead to smaller, characteristic ions. sapub.orgresearchgate.net

A plausible fragmentation pathway, based on studies of similar thio-substituted and brominated pyrimidines, is outlined below. researchgate.netresearchgate.net

Interactive Table: Plausible Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure/Loss | Significance |

| [M]⁺ | Molecular Ion | Confirms molecular weight |

| [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group | Indicates the presence of the isopropyl moiety |

| [M - C₃H₇]⁺ | Loss of the isopropyl radical | A major fragmentation pathway for isopropyl-substituted compounds |

| [M - Br]⁺ | Loss of a bromine radical | Characteristic of brominated compounds |

| [M - SH]⁺ | Loss of the sulfhydryl radical | Indicates a thio-substituted compound |

This detailed analysis of fragmentation patterns provides unambiguous confirmation of the compound's structure, complementing data from other spectroscopic methods.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of the pyrimidine ring, the isopropyl group, and the carbon-bromine bond. nih.gov

The pyrimidine ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce strong absorptions in the 1400-1600 cm⁻¹ range.

The substituents also provide distinct spectral signatures. The isopropyl group will show characteristic C-H stretching vibrations around 2850-2970 cm⁻¹ and C-H bending vibrations at approximately 1370-1390 cm⁻¹. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ region. A key indicator for the presence of the bromine atom is the C-Br stretching vibration, which is expected to be observed in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Interactive Table: Key IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H Stretch | Pyrimidine Ring |

| 2850-2970 | C-H Stretch | Isopropyl Group |

| 1400-1600 | C=N, C=C Stretch | Pyrimidine Ring |

| 1370-1390 | C-H Bend | Isopropyl Group |

| 600-800 | C-S Stretch | Thioether |

| 500-600 | C-Br Stretch | Bromo-substituent |

Electronic Spectroscopy (UV-Vis) and Investigation of Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound. Pyrimidine and its derivatives typically exhibit two main types of electronic transitions: n→π* (non-bonding to anti-bonding pi) and π→π* (pi to anti-bonding pi) transitions. ijrti.org

The n→π* transitions are generally of lower intensity and occur at longer wavelengths, while the π→π* transitions are more intense and appear at shorter wavelengths. rsc.org The introduction of substituents onto the pyrimidine ring significantly influences the energies of these transitions. Both the bromine atom and the isopropylthio group are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyrimidine. researchgate.net This is due to the electronic effects of the substituents on the molecular orbitals of the pyrimidine ring. The halogen atom, through its inductive and resonance effects, alters the electronic structure, and the thioether group also contributes to this shift. researchgate.netnih.gov

Studies on similar substituted pyrimidines have shown that such substitutions can lead to a red shift in the absorption spectra. ijrti.org Therefore, this compound is expected to have its primary absorption bands in the UV region, with the exact wavelengths of maximum absorbance (λmax) being characteristic of its specific substitution pattern.

Specialized Spectroscopic Methods for Halogenated Pyrimidines (e.g., Auger Spectroscopy)

For halogenated pyrimidines like this compound, specialized techniques such as Auger spectroscopy offer deeper insights into their electronic structure and the effects of the halogen substituent. aip.org Auger electron spectroscopy (AES) is a surface-sensitive analytical technique that involves the analysis of Auger electrons emitted from a sample after excitation by an electron beam. nih.gov

Studies on 5-bromopyrimidine (B23866) have demonstrated that AES can be used to investigate the complex electronic decay processes that occur after core-level ionization. aip.orgnih.gov The technique provides detailed information about the chemical environment and electronic states of the constituent atoms, particularly the carbon, nitrogen, and bromine atoms. researchgate.netnih.gov The analysis of the Auger spectra, often aided by theoretical calculations, can unravel the interplay between the different core hole chemical shifts and how they influence the spectral features. aip.orgnih.gov This method is particularly valuable for understanding how the bromine atom modifies the electronic properties of the pyrimidine ring, which is crucial for applications in fields like medicinal chemistry and materials science. aip.org

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Isopropylthio Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods calculate the electronic structure of a molecule to determine its energy, electron density distribution, and other properties. For a molecule such as 5-Bromo-2-(isopropylthio)pyrimidine, DFT can elucidate the influence of its distinct substituents—the electron-withdrawing bromine atom and the sulfur-linked isopropyl group—on the pyrimidine (B1678525) ring.

The electronic structure of a molecule dictates its reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on related thiopyrimidine derivatives often use DFT to calculate these values to predict their chemical behavior researcher.life.

Table 1: Illustrative Frontier Molecular Orbital Energies from a Theoretical DFT Calculation (Note: These are hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound is not publicly available.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital; indicates sites of nucleophilicity (electron donation). |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; indicates sites of electrophilicity (electron acceptance). |

| HOMO-LUMO Gap | 5.65 | Energy difference; relates to chemical reactivity and kinetic stability. |

Quantum chemical calculations are instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most favorable mechanism for a given reaction. For this compound, theoretical studies could investigate mechanisms such as nucleophilic aromatic substitution, where the bromine atom is replaced by another group.

The process involves locating the transition state—a high-energy, transient molecular structure that exists at the peak of the reaction energy profile. The energy required to reach this state from the reactants is the activation energy, which determines the reaction rate. DFT calculations can model the geometry and energy of these transition states, providing a detailed understanding of how bonds are broken and formed. This approach has been used to elucidate reaction pathways in the synthesis of various pyrimidine derivatives nih.gov.

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations. The key rotatable bonds in this molecule are the C(pyrimidine)-S bond and the S-C(isopropyl) bond. Conformational analysis involves calculating the molecule's potential energy as these bonds are rotated.

The goal is to identify the lowest-energy conformations (ground states), which are the most stable and therefore the most populated at equilibrium. The analysis reveals the energy barriers between different conformers, providing insight into the molecule's flexibility. For this compound, the analysis would focus on the steric hindrance between the bulky isopropyl group, the bromine atom, and the pyrimidine ring, which dictates the preferred three-dimensional shape of the molecule.

Table 2: Example of a Theoretical Conformational Analysis Result (Note: Data is illustrative of the output from a computational stability study.)

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Global Minimum) | 175° | 0.00 | Most Stable |

| 2 (Local Minimum) | 65° | +1.8 | Stable |

| 3 (Transition State) | 120° | +4.5 | Unstable |

| 4 (Transition State) | 0° | +6.2 | Most Unstable |

Molecular Modeling and In Silico Evaluation

Molecular modeling encompasses a broader set of computational techniques used to simulate and predict how a molecule will behave and interact with other molecules, particularly large biomolecules like proteins or nucleic acids.

Molecular docking is a primary tool in this area. It predicts the preferred orientation of a ligand (like this compound) when bound to the active site of a target protein. The process involves:

Generating a 3D model of the ligand and the target protein.

Systematically exploring possible binding poses of the ligand within the protein's active site.

Using a scoring function to estimate the binding affinity for each pose. The best-ranked pose represents the most likely interaction mode.

For this compound, this technique could be used to predict its potential as an inhibitor for various enzymes. For instance, many pyrimidine derivatives are known to target protein kinases nih.gov. A docking study would identify potential hydrogen bonds (e.g., involving the pyrimidine nitrogens), hydrophobic interactions (with the isopropyl group), and halogen bonds (with the bromine atom) that stabilize the ligand-protein complex. Such computational analyses are crucial for understanding the structural basis of a compound's biological activity tandfonline.comnih.govnih.gov.

A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling identifies the essential features of a molecule responsible for its biological activity.

For this compound, a pharmacophore model would define the spatial arrangement of key features:

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrimidine ring.

Hydrophobic Group: The isopropyl moiety.

Halogen Bond Donor: The bromine atom, which can form non-covalent interactions.

Potential Hydrogen Bond Acceptor/Metal Coordinator: The sulfur atom.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to find other molecules that match the model, potentially possessing similar or improved biological activity. This forms a cornerstone of rational drug design, allowing scientists to focus synthesis efforts on the most promising candidates jetir.orgmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is pivotal in medicinal chemistry for designing and predicting the activity of new drug candidates, thereby streamlining the discovery process. nih.govresearchgate.net While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the methodologies applied to other pyrimidine derivatives provide a clear framework for how such an investigation would be conducted.

The initial and one of the most critical stages in a QSAR study involves the calculation of molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of a molecule derived from its structure. For a compound like this compound, a wide array of descriptors would be calculated to capture its topological, electronic, and steric features.

The general workflow for descriptor calculation and model development, as seen in studies of various pyrimidine derivatives, is as follows:

Molecular Modeling : The two-dimensional (2D) structure of this compound and its analogues would be drawn using chemical drawing software and then converted into a three-dimensional (3D) model. nih.gov Energy minimization is then performed using molecular mechanics force fields (e.g., MM2) to obtain a stable conformation. nih.gov

Descriptor Calculation : Using specialized software like Dragon or VolSurf+, a large number of molecular descriptors would be calculated. scielo.brresearchgate.net These descriptors fall into several categories:

Constitutional Descriptors : These are the simplest descriptors and include molecular weight, number of atoms, number of rings, etc.

Topological Descriptors : These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices. bookpi.org

Geometrical Descriptors : These are 3D descriptors and include molecular surface area, volume, and moments of inertia.

Quantum-Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. researchgate.netjchemrev.com

Physicochemical Descriptors : These include properties like molar refractivity, logP (partition coefficient), and polar surface area. researchgate.net

Descriptor Selection and Model Development : With a large pool of calculated descriptors, statistical methods are employed to select a subset that best correlates with the biological activity. A common approach is to use multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN). nih.govresearchgate.net The goal is to build a robust and predictive model. nih.gov For instance, in a study on pyrimidine derivatives as VEGFR-2 inhibitors, descriptors were reduced from 3224 to 447 by eliminating those with high correlation (above 0.95) and zero or constant values. nih.gov

A hypothetical QSAR model for a series of pyrimidine analogues might take the form of an equation like:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor N)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and the β values are the coefficients for the selected descriptors.

The quality of the developed QSAR model is assessed using various statistical parameters. A good model will have a high squared correlation coefficient (R²), a high cross-validated squared correlation coefficient (Q²), and a low root mean square error (RMSE). nih.gov

Table 1: Examples of Molecular Descriptors Calculated for Pyrimidine Derivatives in QSAR Studies

| Descriptor Class | Example Descriptor | Description |

| Topological | 4PathCount | Represents the total number of fourth-order paths in the molecular graph. bookpi.org |

| Quantum-Chemical | T_C_S_7 | A descriptor related to the electronic properties and charge distribution. bookpi.org |

| Topological | SsssCHE-index | An electrotopological state index for sulfur atoms in a specific bonding environment. bookpi.org |

| 3D-MoRSE | Mor16m | 3D-Molecule Representation of Structures based on Electron diffraction, weighted by mass. researchpublish.com |

| GETAWAY | GATS3e | Geary autocorrelation of lag 3, weighted by atomic Sanderson electronegativities. researchpublish.com |

| RDF | RDF085v | Radial Distribution Function descriptor at a radius of 8.5 Å, weighted by atomic van der Waals volumes. researchpublish.com |

A validated QSAR model's primary utility lies in its ability to predict the biological activity of novel compounds that have not yet been synthesized. nih.govresearchgate.net This predictive power allows computational chemists to screen virtual libraries of hypothetical analogues and prioritize the most promising candidates for synthesis and biological testing, thereby saving significant time and resources.

For this compound, a QSAR model developed from a series of related compounds could be used to predict the activities of new, hypothetical analogues. This process would involve:

Designing Virtual Analogues : New structures would be designed by making systematic modifications to the parent molecule. For example, the isopropyl group could be replaced with other alkyl or aryl groups, or the bromo substituent could be moved to a different position or replaced with other halogens or functional groups.

Calculating Descriptors for Analogues : For each designed analogue, the same set of molecular descriptors used to build the QSAR model would be calculated.

Predicting Biological Activity : The calculated descriptor values for the hypothetical analogues would be inserted into the QSAR equation to predict their biological activity (e.g., pIC₅₀).

The results of such a predictive study can be compiled into a table to compare the predicted activities of different hypothetical structures.

Table 2: Hypothetical Predictive Data for Analogues of this compound Based on a Fictional QSAR Model

| Compound | R1 (at C2) | R2 (at C5) | Predicted pIC₅₀ | Key Descriptor 1 Value | Key Descriptor 2 Value |

| Parent | -S-isopropyl | -Br | 6.50 | 4.21 | 0.89 |

| Analogue 1 | -S-methyl | -Br | 6.25 | 3.98 | 0.88 |

| Analogue 2 | -S-ethyl | -Br | 6.42 | 4.10 | 0.89 |

| Analogue 3 | -S-phenyl | -Br | 6.89 | 5.01 | 0.92 |

| Analogue 4 | -S-isopropyl | -Cl | 6.38 | 4.18 | 0.85 |

| Analogue 5 | -S-isopropyl | -I | 6.75 | 4.25 | 0.95 |

Note: The data in this table is purely illustrative and intended to demonstrate the output of a predictive QSAR model. The predicted pIC₅₀ values and descriptor values are not based on an actual QSAR study of this compound.

Through this predictive modeling, researchers can identify which structural modifications are likely to enhance the desired biological activity. For instance, the hypothetical data might suggest that replacing the isopropyl group with a phenyl group could increase potency. Such insights are invaluable for guiding the synthesis of new, more effective pyrimidine-based compounds. scielo.brresearchgate.net

Academic Research Perspectives and Potential Applications of 5 Bromo 2 Isopropylthio Pyrimidine

Strategic Intermediate in Medicinal Chemistry Research

In the realm of medicinal chemistry, the search for novel molecular entities with improved efficacy and safety profiles is perpetual. 5-Bromo-2-(isopropylthio)pyrimidine serves as a valuable starting material, offering multiple avenues for structural elaboration and diversification to generate new potential drug candidates.

Building Block for Novel Pyrimidine-Based Heterocycles with Diverse Structural Features

The structure of this compound is primed for synthetic modification, making it an ideal building block for more complex heterocyclic systems. The bromine atom at the C-5 position is a particularly useful functional group, enabling a variety of palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, leading to diverse molecular architectures.

While specific examples starting from this compound are not extensively documented in publicly available literature, the synthetic utility of its close analogs is well-established. For instance, the related compound, 5-bromo-2-(methylthio)pyrimidine (B88330), is a crucial intermediate in synthesizing complex bioactive molecules, including sulfinamide derivatives and carboxamides which are precursors to further pharmaceutical agents. Similarly, 5-bromo-2-iodopyrimidine (B48921) is used in high-yield convergent syntheses of complex pyrimidine-containing compounds through palladium-catalyzed cross-coupling methods. googleapis.com These examples strongly suggest that this compound can be similarly employed to construct a library of novel pyrimidine-based heterocycles for biological screening.

Investigation of Structure-Activity Relationships (SAR) within the Pyrimidine (B1678525) Scaffold

Understanding the structure-activity relationship (SAR) is a fundamental principle in drug design, guiding the optimization of a lead compound to enhance its biological activity and properties. The this compound scaffold offers two primary points for modification to systematically probe SAR.

Modification at the C-5 Position: The bromine atom can be replaced with various substituents to explore their impact on biological activity. Introducing different groups via cross-coupling reactions can alter the molecule's size, shape, polarity, and hydrogen bonding capabilities, which in turn influences its binding affinity to biological targets. Studies on related pyridopyrimidines have shown that substitution at the 5-position with amine or ether functionalities can enhance aqueous solubility while preserving potent biological activity. rsc.org

Modification at the C-2 Position: The isopropylthio group is another key site for derivatization. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, introducing more polar groups. Alternatively, the entire isopropylthio moiety can be displaced by other nucleophiles, such as amines, alcohols, or different thiols. This allows for the fine-tuning of properties like lipophilicity and metabolic stability. For example, replacing a smaller alkylthio group with a bulkier aryloxy group has been shown to increase the lipophilic nature of the molecule.

These systematic modifications enable researchers to build a comprehensive understanding of how different structural features on the pyrimidine core contribute to a desired biological effect, such as anticancer or anti-inflammatory activity. rsc.orgresearchgate.net

Design of Analogs with Modulated Chemical and Biological Interactions

Building on SAR studies, researchers can rationally design analogs of this compound with tailored properties. The goal is to modulate the chemical and biological interactions of the resulting molecules to achieve a specific therapeutic profile.

For instance, if a lead compound shows good potency but poor solubility, analogs can be designed by introducing polar groups at the C-5 or C-2 positions. If metabolic instability is an issue, the isopropylthio group might be replaced with a more robust substituent. The introduction of fluorine atoms into analogs, a common strategy in medicinal chemistry, can enhance metabolic stability and binding affinity. The design process involves a continuous feedback loop between synthesis, biological testing, and computational modeling to refine the molecular structure for optimal performance as a potential therapeutic agent. guidechem.com

Exploration in Agrochemical Research and Material Science

Beyond pharmaceuticals, the unique chemical properties of this compound make it a candidate for exploration in other fields, notably in the development of new agrochemicals and functional materials.

Precursor for Agrochemical Candidate Synthesis (e.g., insecticidal, antifungal agents)

The pyrimidine ring is a well-known toxophore in many commercial agrochemicals. Derivatives of pyrimidine are used as herbicides, insecticides, and fungicides. googleapis.com The versatility of the 5-bromopyrimidine (B23866) scaffold makes it an attractive starting point for the synthesis of new agrochemical candidates. A 1975 patent highlighted 5-bromopyrimidine as a valuable intermediate in creating products with interesting fungicidal properties. googleapis.com

The lipophilicity of a compound is a critical factor for its efficacy as an agrochemical, as it influences its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. The isopropylthio group in this compound contributes to its lipophilic character. By modifying the C-5 position, researchers can synthesize a range of derivatives with varied properties to screen for potential insecticidal or antifungal activity. The exploration of related compounds like 5-Bromo-2-(p-tolyloxy)pyrimidine in agrochemical research underscores the potential of this class of molecules.

Role in Functional Material Design (e.g., optoelectronics, dyes, photosensitizers)

In material science, there is a growing interest in organic molecules with specific electronic and optical properties. Pyrimidine derivatives are being investigated for their use in functional materials due to the electron-deficient nature of the pyrimidine ring. google.com This property makes them ideal "electron-pulling" components in "push-pull" molecular systems, which are crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and for creating materials with nonlinear optical (NLO) properties. google.com

The compound 5-Bromo-2-fluoropyrimidine, an analog of the title compound, is explicitly used to prepare push-pull molecules where it serves as the electron-withdrawing moiety. vulcanchem.com It is highly probable that this compound could function similarly. The bromine atom provides a convenient handle for attaching an electron-donating "push" component through cross-coupling reactions. The sulfur atom in the isopropylthio group could also influence the molecule's electronic properties and charge transport capabilities. This makes the scaffold a promising candidate for designing novel dyes, photosensitizers, and other functional organic materials. rsc.org

Future Directions and Emerging Research Avenues for Pyrimidine Chemistry

The exploration of pyrimidine chemistry is continually advancing, driven by the demand for novel compounds with tailored properties for pharmaceutical and technological applications. ontosight.ai The pyrimidine scaffold is a privileged structure in drug design, and ongoing research seeks to expand its utility through innovative synthetic methods, detailed structural analysis, and novel applications. nih.govresearchgate.net

Development of Novel and Sustainable Catalytic Systems for Pyrimidine Synthesis

The synthesis of pyrimidine derivatives is a central theme in organic chemistry, with a continuous drive towards more efficient, cost-effective, and environmentally benign methods. rasayanjournal.co.in Historically, many syntheses involved multi-step processes with potentially costly starting materials. google.com

A significant advancement in this area is the development of one-step synthesis methods. For instance, a novel preparation for 5-bromo-2-substituted pyrimidine compounds has been developed using 2-bromomalonaldehyde (B19672) and amidine compounds as raw materials. google.com This method is noted for its simplicity, safety, short reaction time, and low cost, making it suitable for industrial-scale production. google.com The process typically involves the dropwise addition of an amidine compound solution to a 2-bromomalonaldehyde solution at 60–90°C, followed by a reaction period at a higher temperature of 70–105°C. google.com

Research into catalytic systems is also a major focus. While many conventional syntheses rely on homogeneous catalysts, these can present challenges in product separation and catalyst recovery. rasayanjournal.co.in The development of heterogeneous catalysts and the use of environmentally compatible materials are key goals. Modern synthetic protocols for pyrimidine derivatives often employ multi-component reactions, which combine multiple steps into a single operation, thereby saving solvents, reagents, and reducing waste. rasayanjournal.co.in For example, novel bromo-pyrimidine analogues have been synthesized through multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine. nih.gov Another approach involves the condensation of chalcones with guanidine (B92328) hydrochloride, refluxed for several hours to produce the desired pyrimidine derivatives. ajpp.in

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Starting Materials | Key Features | Advantages |

|---|---|---|---|

| One-Step Synthesis | 2-bromomalonaldehyde, Amidine compounds | One-step reaction; Temperature-controlled addition and reaction. google.com | Simple, safe, short, low-cost, scalable. google.com |

| Multi-Step Synthesis | 5-bromo-2,4-dichloro pyrimidine | Sequential reactions to build the final molecule. nih.gov | Allows for complex and diverse substitutions. |

| Chalcone Condensation | Chalcones, Guanidine hydrochloride | Condensation reaction refluxed in ethanol (B145695) with a base. ajpp.in | Access to a wide range of substituted pyrimidines. ajpp.in |

| Multi-Component Reaction | Aldehydes, Urea (B33335), Ethyl cyanoacetate | Multiple components react in a single procedural step. rasayanjournal.co.in | Efficient construction of complex molecules, less waste. rasayanjournal.co.in |

Application of Advanced Characterization Techniques in Structural Biology

Understanding the precise three-dimensional structure of pyrimidine derivatives is crucial for elucidating their mechanism of action and for designing new molecules with improved efficacy and selectivity. Advanced characterization techniques are indispensable tools in this endeavor.

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (ESI-MS) are routinely used to confirm the identity and structure of newly synthesized pyrimidine compounds. researchgate.netnih.govmdpi.com For more detailed structural insights, single-crystal X-ray diffraction analysis is employed. This technique provides the exact arrangement of atoms in the crystalline state, revealing critical information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonds, which often play a key role in the molecule's biological activity. researchgate.netmdpi.com

In addition to experimental techniques, computational modeling has become a powerful tool in structural biology. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and Molecular Mechanics/Generalized Born Surface Area (MMGBSA) analysis are used to investigate how pyrimidine derivatives interact with their biological targets, such as enzymes or receptors. researchgate.net For example, these methods have been applied to a series of pyrimidine derivatives to identify novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a major target in cancer therapy. researchgate.net Docking studies can reveal the specific binding interactions between the pyrimidine ligand and the amino acid residues in the target's active site, guiding the design of more potent and selective inhibitors. researchgate.net

Table 2: Advanced Characterization Techniques for Pyrimidine Derivatives

| Technique | Type | Information Obtained | Application Example |

|---|---|---|---|

| ¹H NMR, ESI-MS, FTIR | Spectroscopic | Confirmation of chemical structure, functional groups, and molecular weight. researchgate.netmdpi.com | Routine characterization of newly synthesized pyrimidine Schiff bases. researchgate.netmdpi.com |

| Single-Crystal X-ray Diffraction | Structural Analysis | Precise 3D atomic arrangement, bond lengths/angles, intermolecular interactions. researchgate.net | Determining the role of hydrogen bonds in the crystal packing of 5-iminomethylpyrimidine derivatives. researchgate.net |

| 3D-QSAR & Molecular Docking | Computational | Predicts biological activity based on structure; visualizes binding modes with biological targets. researchgate.net | Identifying key structural features of pyrimidine derivatives as EGFR inhibitors for anticancer drug design. researchgate.net |

Exploration of Pyrimidine Derivatives in Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems, providing insights that are often complementary to genetic approaches. youtube.com Pyrimidine derivatives, due to their inherent biological relevance as components of nucleic acids, are excellent scaffolds for the development of such tools. growingscience.com

An emerging application is the use of pyrimidine nucleoside analogues as chemical probes to monitor biological processes. For example, researchers have used these analogues to track the replication of intracellular parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov Because these parasites utilize de novo pyrimidine biosynthesis for DNA production, introducing a modified pyrimidine analogue allows for its incorporation into the parasite's DNA. This incorporated probe can then be visualized, enabling the assessment of parasite replication and the effects of potential drug candidates on this process. nih.govnih.gov

Furthermore, the reactivity of substituents on the pyrimidine ring, such as the bromine atom in 5-bromo-pyrimidines, can be exploited. This position is amenable to cross-coupling reactions, allowing for the attachment of fluorophores or other reporter groups. ossila.com Reactivity-based probes with pyrimidine cores can also be designed to covalently modify specific amino acid residues in proteins, helping to identify new drug targets and understand their function directly within complex biological systems. youtube.com These tools are crucial for target engagement studies, confirming that a potential drug molecule is interacting with its intended target within the cell. youtube.com

Table 3: Pyrimidine Derivatives as Chemical Biology Probes

| Probe Type | Core Structure | Application | Mechanism |

|---|---|---|---|

| DNA Replication Probe | Pyrimidine nucleoside analogue | Visualizing inhibitor effects on Trypanosoma cruzi replication. nih.govnih.gov | Incorporation into parasite DNA during replication, followed by detection via click chemistry. nih.gov |

| Enzyme Inhibitor | Tri-substituted pyrimidine | Inhibition of specific kinases (e.g., CDK8/19) for target validation. youtube.com | Binds to the target protein, modulating its activity, which can be measured by various assays. youtube.com |

| Proteome Profiling Probe | Reactivity-based pyrimidine | Profiling proteome-wide reactive and ligandable sites. youtube.com | Covalently modifies nucleophilic amino acid "hotspots" in proteins for identification by mass spectrometry. youtube.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(isopropylthio)pyrimidine?

- Methodological Approach : A common strategy involves nucleophilic substitution at the 2-position of 5-bromo-2-chloropyrimidine. Reacting the chloro precursor with sodium isopropylthiolate in anhydrous DMF at 60–80°C under inert atmosphere achieves substitution. Purification via column chromatography (hexane/ethyl acetate) yields the product. This method parallels procedures used for analogous pyrimidine thioethers .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc). Ensure strict anhydrous conditions to avoid hydrolysis of the thiolate reagent.

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR : H NMR should show a singlet for the pyrimidine H4 and H6 protons (δ ~8.6 ppm) and a septet for the isopropylthio group’s methine proton (δ ~3.5 ppm). C NMR confirms the thiomethyl carbon (δ ~40–45 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 247 (CHBrNS).

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (C: 34.02%, H: 4.08%, N: 11.33%) .

Q. What are critical solubility and stability parameters for handling this compound?

- Solubility : Moderately soluble in DCM, DMF, and THF; poorly soluble in water (<0.1 mg/mL). Use aprotic solvents for reactions to prevent decomposition .

- Stability : Store at 2–8°C under argon. The isopropylthio group is susceptible to oxidation; avoid prolonged exposure to air or light. Monitor for disulfide formation via LC-MS .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

- Strategies :

- Buchwald-Hartwig Amination : Use Pd(OAc)/Xantphos catalyst with aryl amines to substitute the bromine atom selectively. Reaction conditions (100°C, toluene) yield >80% substitution .

- Suzuki-Miyaura Coupling : Employ Pd(PPh) and arylboronic acids in THF/HO (3:1) at 80°C. The bromine at C5 reacts preferentially over the thioether .

Q. How does the isopropylthio substituent influence reactivity in cross-coupling reactions?

- Electronic Effects : The thioether group is electron-donating, activating the pyrimidine ring toward electrophilic substitution but deactivating toward nucleophilic attack. DFT calculations (B3LYP/6-31G*) show reduced electron density at C5 compared to unsubstituted pyrimidines, impacting oxidative addition in Pd-catalyzed reactions .

- Steric Effects : The bulky isopropyl group at C2 hinders access to C4 and C6 positions, directing reactivity to C5. X-ray crystallography data (e.g., C–S bond length: ~1.81 Å) corroborate steric constraints .

Q. What computational methods predict substituent effects on pyrimidine derivatives?

- Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to evaluate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for reactivity prediction .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or THF to model reaction pathways. Use Amber force fields for non-covalent interactions .

- Validation : Compare computed IR spectra (e.g., C–Br stretch at ~550 cm) with experimental data from KBr pellet measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.